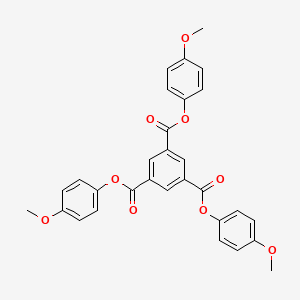

Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate

Description

Properties

CAS No. |

915289-16-6 |

|---|---|

Molecular Formula |

C30H24O9 |

Molecular Weight |

528.5 g/mol |

IUPAC Name |

tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate |

InChI |

InChI=1S/C30H24O9/c1-34-22-4-10-25(11-5-22)37-28(31)19-16-20(29(32)38-26-12-6-23(35-2)7-13-26)18-21(17-19)30(33)39-27-14-8-24(36-3)9-15-27/h4-18H,1-3H3 |

InChI Key |

YXZZPFFWFSKQOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OC)C(=O)OC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.

Reduction: The carboxylate groups can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

Oxidation: Formation of tris(4-hydroxyphenyl) benzene-1,3,5-tricarboxylate.

Reduction: Formation of tris(4-methoxyphenyl) benzene-1,3,5-trimethanol.

Substitution: Formation of tris(4-nitrophenyl) benzene-1,3,5-tricarboxylate or tris(4-bromophenyl) benzene-1,3,5-tricarboxylate.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate acts as a tritopic ligand , allowing it to coordinate with metal ions to form metal-organic frameworks. These frameworks are crucial for applications in:

- Gas Storage : MOFs can trap gases like hydrogen or carbon dioxide, making them valuable for energy storage solutions.

- Separation Technologies : They can selectively separate gases or liquids based on size or chemical properties.

- Catalysis : The compound's structure can enhance catalytic activity by providing active sites for chemical reactions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It interacts with DNA through groove binding mechanisms, which can lead to the unwinding of the DNA helix and disruption of normal cellular functions. This property positions it as a potential lead compound for developing new anticancer agents .

Case Study: Interaction with Cancer Cell Lines

A study investigated the effects of this compound on breast and cervical cancer cell lines. The results indicated significant binding affinity to DNA, suggesting its utility in therapeutic applications targeting cancer cells by disrupting their genetic material .

Biological Applications

The compound's ability to form stable complexes with transition metals may enhance its biological applicability. It could facilitate drug delivery systems or serve as a scaffold for bioactive molecules. The methoxy groups attached to the phenyl rings increase solubility and stability in biological environments.

Mechanism of Action

The mechanism of action of Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the physical and chemical properties of the compound, leading to its diverse applications .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Substituent Effects on BTC Derivatives

Table 2: Physical and Chemical Properties of BTC Derivatives

| Compound | Solubility | Thermal Stability | Reactivity |

|---|---|---|---|

| Tris(4-methoxyphenyl) BTC ester | High in organics | Moderate | Nucleophilic acyl substitution |

| T1 (Hydroxyl derivative) | Polar solvents | Moderate | Hydrogen bonding, oxidation |

| Cu-BTC (MOF-5) | Insoluble | High (up to 240°C) | Gas adsorption, coordination |

Biological Activity

Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate (TMBT) is a complex organic compound with significant biological activity. This article explores its molecular structure, synthesis, biological interactions, and potential therapeutic applications, particularly in cancer treatment.

Molecular Structure and Properties

TMBT is characterized by its star-shaped structure, consisting of a central benzene ring connected to three 4-methoxyphenyl groups, each substituted with carboxylate groups. Its molecular formula is . The presence of methoxy groups enhances its solubility and stability in various solvents, making it suitable for diverse synthetic applications. TMBT acts as a tritopic ligand, allowing it to coordinate with metal ions and form metal-organic frameworks (MOFs), which are valuable in gas storage and catalysis.

Synthesis of TMBT

The synthesis of TMBT typically involves several steps, including the oxidation of precursor compounds and subsequent reactions to introduce the methoxy and carboxylate functionalities. Common reagents used include nitric acid for oxidation and lithium aluminum hydride for reduction. The optimization of reaction conditions such as temperature and solvent choice is crucial for achieving desired yields and purity levels.

Anticancer Properties

Research indicates that TMBT exhibits notable anticancer properties , primarily through its interactions with DNA. It can bind to DNA via groove binding mechanisms, leading to the unwinding of the DNA helix. This disruption may interfere with normal cellular functions and promote apoptosis in cancer cells. Studies have shown that TMBT can effectively inhibit the growth of various cancer cell lines, including breast and cervical cancer cells .

Table 1: Anticancer Activity of TMBT

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10 | DNA groove binding |

| Cervical Cancer | 12 | Disruption of DNA replication |

| Colon Cancer | 15 | Induction of apoptosis |

Interaction with Metal Ions

The ability of TMBT to form stable complexes with transition metals enhances its biological applicability. These metal complexes may exhibit improved catalytic activity or modified biological effects, potentially leading to new therapeutic strategies.

Case Studies

- Study on DNA Interaction : A recent study utilized molecular docking and molecular dynamics simulations to investigate TMBT's binding affinity to DNA. The results indicated significant electrostatic interactions contributing to the stability of the TMBT-DNA complex, suggesting its potential as a lead compound in anticancer drug development .

- Metal Complexes : Another investigation focused on the synthesis of TMBT-metal complexes. These complexes demonstrated enhanced cytotoxicity against cancer cell lines compared to free TMBT, highlighting the importance of metal coordination in augmenting biological activity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Tris(4-methoxyphenyl) benzene-1,3,5-tricarboxylate, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound is synthesized via esterification of benzene-1,3,5-tricarboxylic acid (trimesic acid) with 4-methoxyphenol. Key steps include:

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to activate carboxyl groups .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of reactants.

- Temperature Control : Reactions typically proceed at 80–100°C under reflux to avoid decomposition .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield is influenced by stoichiometric ratios (3:1 phenol-to-tricarboxylic acid) and removal of byproducts (e.g., water via Dean-Stark trap) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for ester carbonyl proton absence (δ 12–14 ppm for free -COOH replaced by ester signals at δ 3.5–4.5 ppm for methoxy groups) .

- ¹³C NMR : Confirm ester carbonyl signals at δ 165–170 ppm and aromatic carbons (δ 110–160 ppm) .

- FTIR : Ester C=O stretches appear at ~1720 cm⁻¹; methoxy C-O at ~1250 cm⁻¹ .

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of 4-methoxyphenyl substituents influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy groups enhance ligand basicity, facilitating coordination to metal ions (e.g., Zn²⁺, Cu²⁺). DFT calculations can predict binding energies .

- Steric Hindrance : Bulky substituents may limit packing density in MOFs. Single-crystal XRD analysis reveals structural distortions, while BET surface area measurements quantify porosity changes .

- Experimental Design : Compare MOF stability (TGA) and gas adsorption capacity (CO₂/N₂) with analogs lacking methoxy groups to isolate electronic/steric contributions .

Q. What strategies address low crystallinity in this compound-derived polymers, and how do solvent systems affect self-assembly?

- Methodological Answer :

- Solvent Polarity : Use mixed solvents (e.g., THF/water) to modulate nucleation rates. Low-polarity solvents (e.g., toluene) favor slower crystallization, enhancing crystal size .

- Additives : Introduce templating agents (e.g., surfactants) to guide polymer alignment. SAXS/WAXS can monitor structural evolution .

- Temperature Gradients : Gradual cooling from 60°C to 25°C reduces defects. DSC analysis identifies optimal annealing conditions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions, and what experimental validations are required?

- Methodological Answer :

- DFT/MD Simulations : Calculate transition-state energies for ester hydrolysis or aminolysis. Gaussian or ORCA software packages model charge distribution and frontier orbitals .

- Kinetic Studies : Compare computed activation barriers with experimental rates (UV-Vis monitoring of product formation).

- Controlled Experiments : Vary pH (2–12) and nucleophile concentrations (e.g., amines) to validate mechanistic pathways .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound across studies?

- Methodological Answer :

- Systematic Solubility Screening : Test the compound in 10+ solvents (e.g., DCM, acetone, ethyl acetate) using standardized gravimetric methods .

- Control Variables : Document temperature (25°C vs. 40°C), purity (HPLC-confirmed), and stirring time (24–72 hrs).

- Cross-Study Comparison : Replicate prior methods (e.g., sonication duration) to identify methodological biases .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme-mimetic catalysts, and how is activity quantified?

- Methodological Answer :

- Active Site Modeling : The trigonal symmetry mimics hydrolase active sites. Immobilize the compound on silica nanoparticles and assess catalytic efficiency (kcat/KM) using fluorogenic substrates (e.g., nitrophenyl esters) .

- Kinetic Analysis : Compare turnover rates with natural enzymes (e.g., lipases) under identical conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.